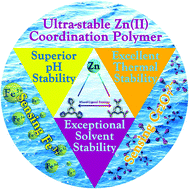Rational synthesis of an ultra-stable Zn(ii) coordination polymer based on a new tripodal pyrazole ligand for the highly sensitive and selective detection of Fe3+ and Cr2O72− in aqueous media†
Dalton Transactions Pub Date: 2020-07-21 DOI: 10.1039/D0DT01996H
Abstract
A mixed-ligand strategy has been used to construct stable luminescent coordination polymers (CPs). An ultra-stable Zn(II) coordination polymer, [Zn(H3tpb)(Hbtc)]n (1) was hydrothermally synthesized by employing a new tripodal pyrazole ligand H3tpb and a classical carboxylic ligand H3btc (H3tpb = 1,3,5-tris(pyrazolyl)benzene, H3btc = 1,3,5-benzenetricarboxylic acid). Complex 1 exhibits a 2D sql network. Importantly, 1 not only possesses excellent thermal stability but also shows superior chemical stability in terms of water resistance, acid/base aqueous solutions tolerance (pH = 2–12), and organic solvents resistance. This excellent structural stability was further illustrated from the perspective of thermal decomposition kinetics. The luminescence properties were investigated, showing that complex 1 displays high sensitivity and selectivity for detecting Fe3+ and Cr2O72− ions in aqueous solutions via luminescence quenching effects.


Recommended Literature
- [1] Carnosic acid ameliorated Aβ-mediated (amyloid-β peptide) toxicity, cholinergic dysfunction and mitochondrial defect in Caenorhabditis elegans of Alzheimer's Model†
- [2] Realizing enhanced luminescence of silver nanocluster–peptide soft hydrogels by PEI reinforcement†
- [3] N-Substituted pyridazines as building blocks in novel supramolecular architectures†
- [4] Back cover
- [5] Back cover
- [6] Dual antibacterial activities of a chitosan-modified upconversion photodynamic therapy system against drug-resistant bacteria in deep tissue†
- [7] Baicalin ameliorates Mycoplasma gallisepticum-induced inflammatory injury in the chicken lung through regulating the intestinal microbiota and phenylalanine metabolism
- [8] Thiazole-based metallophosphors of iridium with balanced carrier injection/transporting features and their two-colour WOLEDs fabricated by both vacuum deposition and solution processing-vacuum deposition hybrid strategy†
- [9] Re-engineered theranostic gold nanoparticles for targeting tumor hypoxia†
- [10] Separation of some transition metals by reversed-phase paper chromatography










